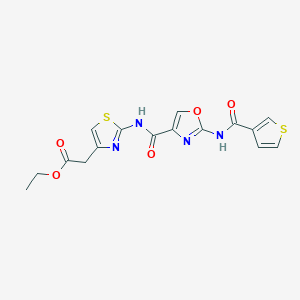

Ethyl 2-(2-(2-(thiophene-3-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[[2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S2/c1-2-24-12(21)5-10-8-27-16(17-10)20-14(23)11-6-25-15(18-11)19-13(22)9-3-4-26-7-9/h3-4,6-8H,2,5H2,1H3,(H,17,20,23)(H,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDRTTCKXALJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(2-(thiophene-3-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure incorporating thiophene, oxazole, and thiazole moieties. These structural elements contribute to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 320.33 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes, including carbonic anhydrase and xanthine oxidase, which are involved in metabolic pathways related to inflammation and hyperuricemia .

- Antimicrobial Activity : The presence of the thiophene and thiazole rings suggests potential antimicrobial properties, as these groups are often found in compounds exhibiting activity against bacterial and fungal infections .

- Antiparasitic Effects : Similar derivatives have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, indicating that modifications in the structure can enhance antimalarial activity .

In Vitro Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Cholesterol Reduction : A related compound reduced serum cholesterol and triglyceride levels significantly in animal models, suggesting potential applications in treating hyperlipidemia .

- Antimicrobial Assays : Research has indicated that derivatives of thiophene and thiazole exhibit notable antimicrobial activity against various pathogens, with some compounds showing low cytotoxicity towards mammalian cells .

Case Studies

- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested for their antimalarial properties. Modifications at specific positions on the thiazole ring enhanced potency against chloroquine-sensitive strains of Plasmodium falciparum, highlighting the importance of structural variations in developing effective antimalarial agents .

- Xanthine Oxidase Inhibition : Compounds with similar scaffolds were evaluated for their ability to inhibit xanthine oxidase, an enzyme linked to gout. The most potent inhibitors demonstrated IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in managing uric acid levels .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how different substituents affect biological activity:

| Substituent Type | Effect on Activity | Notes |

|---|---|---|

| Electron-withdrawing groups (e.g., halogens) | Increased potency against certain targets | Preferred at specific positions on aromatic rings |

| Alkyl substitutions | Modulate solubility and bioavailability | Essential for enhancing pharmacokinetic properties |

| Heteroatoms (e.g., N, S) | Influence binding affinity | Critical for interactions with biological targets |

Scientific Research Applications

Research indicates that Ethyl 2-(2-(2-(thiophene-3-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate exhibits multiple mechanisms of action, particularly as an inhibitor of various enzymes, which may contribute to its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, in vitro studies have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Glioma | 5.0 |

| Breast Cancer | 4.5 |

| Lung Cancer | 6.2 |

These results suggest that the compound may inhibit cell viability effectively in certain cancer types, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The antimicrobial activity of compounds with similar structures has been extensively studied. A review highlighted the effectiveness of oxazole derivatives in inhibiting bacterial growth:

| Compound Name | MIC (µg/ml) |

|---|---|

| This compound | TBD |

| Chloramphenicol | 15.60 |

| Fluconazole | 250 |

The compound's ability to modulate enzyme activity related to bacterial metabolism suggests its potential as an antimicrobial agent.

Case Studies

-

Cytotoxicity Assessment : A study evaluated the cytotoxicity of several derivatives against human cancer cell lines, confirming that compounds with similar moieties exhibited significant activity against glioma and breast cancer cells.

- Study Findings : The most active compounds had IC50 values ranging from 4.5 to 6.2 µM, indicating strong potential for further development into anticancer drugs.

- Antimicrobial Efficacy : Another investigation compared the antimicrobial effects of this compound against standard antibiotics like chloramphenicol and fluconazole, showing promising results that warrant further exploration in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene and Thiazole Moieties

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS: 431892-85-2)

- Structure : Contains a thiophene-2-carbonyl group linked via thioureido to thiazole-4-yl acetate.

- Key Differences : Replaces the oxazole-carboxamido group in the target compound with a thioureido bridge.

- Properties : Molecular formula C₁₃H₁₃N₃O₃S₃, molar mass 355.46 g/mol, predicted pKa 7.13. The absence of oxazole reduces hydrogen-bonding capacity compared to the target compound .

- Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS: 53266-94-7) Structure: Simplifies the target compound by omitting thiophene and oxazole groups. Properties: Lower molecular complexity (C₇H₁₀N₂O₂S) and higher solubility due to fewer hydrophobic groups. Used as a precursor in thiazole-based drug synthesis .

Analogues with Sulfonyl and Piperazine Linkages

(±)-Ethyl 2-(2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate (35a)

- Structure : Incorporates a 4-chlorophenyl sulfonyl group and pyrrolidine ring.

- Key Differences : Replaces the thiophene-oxazole-carboxamido chain with a sulfonamide-pyrrolidine motif.

- Synthesis : Involves coupling of sulfonyl chlorides with amine intermediates, a method adaptable for synthesizing the target compound .

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

Analogues with Hydrazinyl and Aromatic Substituents

- Ethyl 2-(2-(2-(2-(3,4,5-trimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acryloyl)hydrazinyl)thiazol-4-yl)acetate (10) Structure: Utilizes a hydrazinyl-acryloyl bridge and trimethoxybenzamido groups. Key Differences: Introduces aromatic trimethoxy substituents instead of heterocyclic thiophene/oxazole.

Physicochemical and Pharmacokinetic Comparison

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl 2-(2-(2-(thiophene-3-carboxamido)oxazole-4-carboxamido)thiazol-4-yl)acetate, and how are intermediates characterized?

- Methodology :

- Step 1 : Condensation of thiourea derivatives with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol (1–2 h) to form thiazole intermediates. For example, ethyl 2-(aryl)thiazole-4-yl-acetate derivatives are synthesized via this route .

- Step 2 : Amide coupling using thiophene-3-carboxamido and oxazole-4-carboxamido groups. IR and H-NMR are critical for confirming carbonyl (C=O) and NH stretches (amide I/II bands) and verifying regioselectivity .

- Validation : Microanalysis within 0.4% of theoretical values and spectral consistency (e.g., IR: 1680–1700 cm for ester C=O; H-NMR: δ 4.2–4.4 ppm for ethyl ester protons) .

Q. How are heterocyclic stability and regioselectivity ensured during synthesis?

- Methodology :

- Solvent selection : Absolute ethanol minimizes side reactions (e.g., hydrolysis) during reflux .

- Reaction monitoring : TLC with chloroform:methanol (4:1) tracks intermediate formation .

- Crystallization : Recrystallization from ethanol/water or DMF ensures purity and stabilizes thermodynamically favored regioisomers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodology :

- Quantum chemical calculations : Predict reaction pathways (e.g., nucleophilic attack on thiazole/oxazole rings) using density functional theory (DFT) to identify transition states and energy barriers .

- Reaction path search algorithms : Narrow experimental conditions (e.g., temperature, solvent polarity) by simulating substituent effects on electron-deficient heterocycles .

- Feedback loops : Integrate experimental yields (e.g., 65–74% for thiazolidinone derivatives ) into machine learning models to refine predictions .

Q. What strategies resolve contradictions in spectral data or reaction yields across studies?

- Root cause analysis : Varied steric hindrance from substituents (e.g., nitro vs. methyl groups) alters reaction kinetics.

- Validation : Repeat reactions under controlled conditions (e.g., anhydrous sodium acetate as a base vs. sodium sulfate ), then compare H-NMR splitting patterns for diagnostic protons (e.g., thiophene H-4 vs. oxazole H-5) .

Q. How is biological activity (e.g., antifungal or anticancer potential) mechanistically investigated?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with fungal CYP51 or human kinase targets. Prioritize compounds with binding energies < −8 kcal/mol .

- In vitro assays : Test against Candida albicans (MIC) or cancer cell lines (IC), correlating activity with substituent electronegativity (e.g., nitro groups enhance antifungal potency ).

Q. What purification challenges arise from polyheterocyclic byproducts, and how are they mitigated?

- Methodology :

- Chromatography : Flash column chromatography with gradient elution (hexane:ethyl acetate) separates regioisomers.

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structures (e.g., distinguishing oxazole-thiazole vs. thiazole-oxazole connectivity) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.